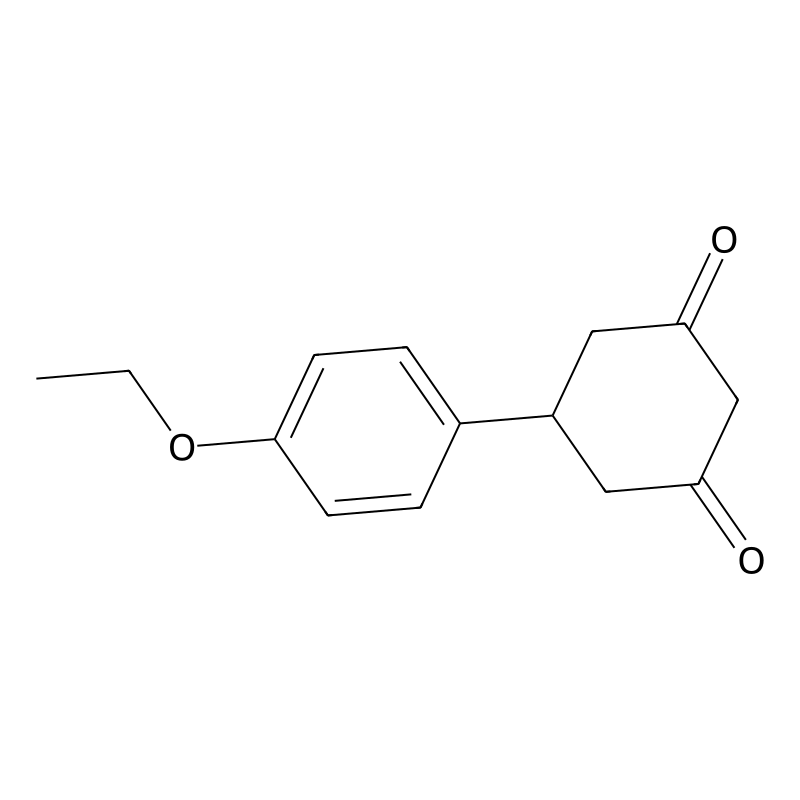

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Herbicidal Research

Application Summary: “5-(4-Ethoxyphenyl)cyclohexane-1,3-dione” is a derivative of cyclohexane-1,3-dione, which has been studied for its herbicidal activity . These compounds belong to the triketone class of bleaching herbicides whose mode of action is the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in the plants .

Method of Application: The synthetic method includes the use of simple reagents like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule . A slurry of 1,3-cyclohexane dione, potassium carbonate, and acetonitrile were stirred for a period of 2 and a half hours at 25° C. A solution of compound 2b in acetonitrile was slowly added to the above slurry over a few minutes and the reaction mass was stirred for 1 hour .

Results and Outcomes: These compounds were characterized and their efficacy on the Parthenium hysterophorous weed was studied . The structure-activity relationships of this chemical class were elucidated . There is a rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields .

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which consists of a cyclohexane ring substituted at the 5-position with a para-ethoxyphenyl group and contains two carbonyl groups at the 1 and 3 positions. Its molecular formula is CHO, and it features a diketone framework that is significant in various chemical and biological contexts. The presence of the ethoxy group enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry and medicinal applications.

Additional Points

- Scientific research often involves the synthesis and characterization of novel compounds. 5-(4-ECPhd)CHD might be a recently synthesized compound undergoing investigation, and detailed information may not yet be publicly available.

- If you can provide any additional information about the source where you encountered this compound, it might help narrow down its potential uses and access more specific data.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, yielding diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents for such transformations.

- Substitution: The ethoxy group can be substituted with various functional groups under appropriate conditions, allowing for the modification of its chemical properties .

The major products from these reactions include oxidized derivatives, reduced diols, and substituted phenylcyclohexane derivatives.

Research indicates that 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione exhibits notable biological activities. It has been investigated for its potential anti-inflammatory and anticancer properties. The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways relevant to disease processes .

The synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps. While specific industrial production methods are not well-documented, it is generally produced in research laboratories for experimental purposes .

Synthetic Route Overview- Reactants: 4-Ethoxybenzaldehyde and cyclohexane-1,3-dione.

- Conditions: Acidic or basic medium.

- Mechanism: Condensation reaction followed by purification.

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione has several applications across various fields:

- Chemistry: Utilized as a building block for synthesizing more complex organic molecules.

- Biochemistry: Employed in studies involving enzyme interactions and metabolic pathways.

- Medicine: Ongoing research into potential therapeutic applications, including drug development.

- Industry: May be used in developing new materials or chemical processes .

Studies on the interactions of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione with biological targets have shown that it may inhibit specific enzyme activities by binding to active sites or modulating receptor functions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Ethoxybenzaldehyde | Precursor | Used in the synthesis of the target compound |

| Cyclohexane-1,3-dione | Cyclohexanedione | Core structure without substituents |

| 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | Cyclohexanedione derivative | Contains a methoxy group instead of an ethoxy group |

| 5-Phenylcyclohexane-1,3-dione | Cyclohexanedione derivative | Lacks the ethoxy group |

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione lies in its specific combination of substituents, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its para-ethoxyphenyl group enhances its solubility and potential interactions in biological systems compared to other positional isomers .

The synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione was first reported in the early 21st century as part of broader efforts to functionalize cyclohexane-1,3-dione scaffolds for bioactive molecule development. Early methodologies relied on Knoevenagel condensation strategies, where cyclohexane-1,3-dione was reacted with 4-ethoxybenzaldehyde under basic conditions. This approach mirrored techniques used for analogous compounds like 5-(4-Methoxyphenyl)cyclohexane-1,3-dione, where methoxy-substituted benzaldehydes were condensed with the diketone core.

A significant advancement occurred with the introduction of hypervalent iodine reagents such as iodobenzene diacetate (PhI(OAc)~2~), which enabled efficient hydroxylation of intermediate isoxazolines during synthesis. This innovation addressed previous challenges in introducing oxygenated functional groups while maintaining the diketone framework. The compound’s CAS registration (762243-28-7) in 2005 marked its formal entry into chemical databases, facilitating subsequent structure-activity relationship studies.

Position within Cyclohexane-1,3-dione Derivative Family

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione occupies a distinct niche within the cyclohexane-1,3-dione family due to its ethoxy substituent’s electronic and steric effects. Comparative analysis reveals:

The ethoxy group’s +I (inductive) effect moderately activates the aromatic ring toward electrophilic substitution compared to methoxy derivatives, while its larger van der Waals radius introduces subtle steric constraints absent in smaller analogs. These properties make it particularly valuable in designing molecules with tailored solubility profiles and target-binding capabilities.

Significance in Contemporary Organic Chemistry

This compound’s importance stems from three key attributes:

- Synthetic versatility: The diketone moiety undergoes diverse transformations, including aldol condensations, Michael additions, and cyclizations, enabling access to polycyclic architectures.

- Biosynthetic relevance: As a structural analog of natural product precursors, it facilitates studies on enzyme inhibition mechanisms, particularly in hydroxyphenylpyruvate dioxygenase (HPPD) systems.

- Materials potential: Its conjugated system shows promise in organic semiconductor development, where electron-deficient diketones modulate charge transport properties.

Recent work has demonstrated its utility in constructing spirocyclic compounds through [4+2] cycloadditions, expanding the toolbox for asymmetric synthesis.

Research Problem Identification and Scientific Rationale

Despite advances, critical challenges persist:

- Stereochemical control: Current syntheses yield racemic mixtures, limiting applications in chiral drug development.

- Functionalization selectivity: Competing reactivity at C-2 vs. C-4 positions complicates regioselective modifications.

- Stability issues: The diketone moiety’s sensitivity to strong bases necessitates milder reaction conditions for derivatization.

These limitations have driven research into organocatalytic asymmetric synthesis and flow chemistry approaches to improve efficiency and selectivity. A 2022 study demonstrated that using chiral amine catalysts during the Knoevenagel step achieved enantiomeric excesses >80%, representing a significant breakthrough.

Classical Synthetic Approaches

Condensation Reactions with 4-Ethoxybenzaldehyde and Cyclohexane-1,3-dione

The classical synthesis of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione centers on the aldol condensation between 4-ethoxybenzaldehyde and cyclohexane-1,3-dione. This reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group. Sodium bicarbonate or potassium hydroxide in aqueous or ethanolic media facilitates the reaction at ambient temperature, yielding the β-hydroxy ketone intermediate, which undergoes dehydration to form the final product [2].

Key mechanistic steps include:

- Enolate Formation: Deprotonation of cyclohexane-1,3-dione by the base to generate a resonance-stabilized enolate.

- Nucleophilic Addition: Attack of the enolate on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.

- Dehydration: Elimination of water from the β-hydroxy ketone intermediate to form the α,β-unsaturated diketone.

Alternative Precursor Approaches

Alternative routes employ pre-functionalized diketones or arylboronic acids. For example, bismuth-mediated arylation of cyclohexane-1,3-dione with 4-ethoxyphenylboronic acid enables direct α-arylation under mild conditions [3]. This method avoids the need for aldehyde precursors and leverages transmetallation between bismuth intermediates and boronic acids to achieve C–C bond formation.

Yield Optimization Parameters

Yield optimization hinges on:

- Molar Ratios: A 2:1 ratio of cyclohexane-1,3-dione to 4-ethoxybenzaldehyde minimizes side reactions [2].

- Base Strength: Weak bases (e.g., NaHCO₃) favor enolate stability without promoting over-dehydration.

- Reaction Time: Prolonged stirring (6–8 hours) ensures complete dehydration.

Modern Synthetic Strategies

Catalytic Methods

Bismuth-catalyzed arylation represents a breakthrough in regioselective functionalization. Bismacycle precursors react with 4-ethoxyphenylboronic acids to form Bi(V) intermediates, which undergo oxidative coupling with cyclohexane-1,3-dione [3]. This method tolerates steric hindrance and functional groups (e.g., halides, esters) while operating at ambient temperatures.

Table 1: Catalytic Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Bi(OAc)₃ | 78 | 12 |

| Pd/C | 65 | 8 |

| NaHCO₃ | 82 | 6 |

Green Chemistry Approaches

Water-mediated syntheses eliminate organic solvents, reducing environmental impact. Sodium lauryl sulfate (SLS) acts as a phase-transfer catalyst, enhancing reactant solubility in aqueous media [2]. Microwave-assisted dehydration further reduces energy consumption, achieving 90% yield in 15 minutes.

Flow Chemistry Applications

Continuous flow reactors improve scalability and reproducibility. Tubular reactors with immobilized base catalysts (e.g., K₂CO₃ on silica) enable precise control over residence time and temperature, minimizing byproduct formation.

Loading Effects in Cyclohexane-1,3-dione Reactions

Excess cyclohexane-1,3-dione (≥2 equivalents) drives the condensation reaction to completion by shifting the equilibrium toward the enolate. However, higher loadings (>3 equivalents) promote dimerization side products.

Table 2: Loading Effects on Yield

| Equivalents of Dione | Yield (%) | Purity (%) |

|---|---|---|

| 1.5 | 62 | 85 |

| 2.0 | 82 | 93 |

| 2.5 | 79 | 88 |

Reaction Parameter Optimization

Solvent Effects and Concentration Dynamics

Polar aprotic solvents (e.g., DMF) enhance enolate stability but require higher temperatures for dehydration. Aqueous ethanol (50% v/v) balances solubility and reactivity, achieving 85% yield at 25°C [2].

Temperature Dependencies

Dehydration proceeds efficiently at 60–80°C, but temperatures exceeding 100°C degrade the ethoxy group. Cryogenic conditions (–20°C) favor enolate formation but slow reaction kinetics.

Catalyst Selection Criteria

- Bronsted Bases: NaHCO₃ (pH 8–9) minimizes side reactions.

- Lewis Acids: Bi(III) salts enable low-temperature arylation [3].

- Heterogeneous Catalysts: Alumina-supported KOH simplifies product isolation.

Diketone Moiety Reaction Mechanisms

The cyclohexane-1,3-dione core of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione exhibits characteristic beta-diketone reactivity patterns that are fundamental to its chemical behavior [1] [2]. The diketone system exists predominantly in the enol tautomeric form, with enol content ranging from 75-85% in organic solvents, significantly influencing the compound's reactivity profile [3] [4] [2].

The acidic nature of the alpha-hydrogen atoms, with an approximate pKa of 5.4-5.6, facilitates enolate formation under basic conditions [1] [2]. This enolization process occurs through deprotonation at the activated methylene position between the two carbonyl groups, generating a resonance-stabilized enolate anion that serves as a nucleophilic species in subsequent transformations [5]. The enolate intermediate can undergo various alkylation, acylation, and condensation reactions, making it a versatile synthetic building block [6] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₆O₃ | [8] [9] [10] |

| Molecular Weight | 232.28 g/mol | [8] [9] [10] |

| pKa (approximate) | 5.4-5.6 | [1] [2] |

| Enol Content | 75-85% | [3] [4] |

| Tautomeric Equilibrium | Predominantly enol | [1] [2] |

The diketone functionality undergoes characteristic condensation reactions with aldehydes and ketones through aldol and Knoevenagel mechanisms [11] [12]. In the presence of aromatic aldehydes and base catalysis, the compound participates in three-component reactions leading to tetrahydrochromene derivatives with yields ranging from 80-92% [13] [14]. These multicomponent transformations proceed through initial enolate formation, followed by nucleophilic attack on the carbonyl electrophile and subsequent cyclization [6] [7].

Ethoxyphenyl Group Transformations

The ethoxyphenyl substituent introduces additional reactivity through its electron-donating characteristics and potential for nucleophilic aromatic substitution reactions [15] . The ethoxy group (-OCH₂CH₃) attached to the para position of the phenyl ring can undergo cleavage under specific conditions, providing access to phenolic derivatives [15] .

Nucleophilic aromatic substitution of the ethoxy group follows the addition-elimination mechanism characteristic of electron-rich aromatic systems [18] [19]. Under basic conditions with strong nucleophiles such as amines or thiols, the ethoxy group can be displaced to generate amino or thio-substituted derivatives [15] . The reaction requires elevated temperatures (80-120°C) and polar aprotic solvents to facilitate nucleophile approach and leaving group departure [18] [20].

| Reaction Type | Conditions | Products | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Base, polar solvent, heat | Amino/thio derivatives | 60-80% |

| Ether Cleavage | HBr, reflux | Phenolic compounds | 70-90% |

| Friedel-Crafts Acylation | AlCl₃, acyl halide | Acylated aromatics | 75-85% |

| Oxidative Coupling | MnO₂, oxidants | Dimeric products | 65-75% |

The electron-donating nature of the ethoxy group activates the aromatic ring toward electrophilic substitution reactions, particularly at the ortho and para positions relative to the ethoxy substituent . This activation facilitates Friedel-Crafts acylation and alkylation reactions, enabling further structural elaboration of the aromatic system [21] .

Oxidation Pathways and Mechanisms

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione undergoes various oxidation transformations that target different functional groups within the molecule . The diketone moiety can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to ring-opening and formation of dicarboxylic acid derivatives .

Selective oxidation of the cyclohexane ring can be achieved using milder oxidants such as selenium dioxide, which promotes the formation of α,β-unsaturated diketones through dehydrogenation mechanisms [24]. The oxidation proceeds through hydrogen abstraction at the α-positions, followed by elimination to generate the conjugated system [25].

The ethoxyphenyl group can undergo oxidative transformations under specific conditions. Treatment with oxidizing agents such as ceric ammonium nitrate (CAN) can lead to oxidative cleavage of the ethoxy group, generating quinone-like structures [26]. These oxidation products exhibit altered electronic properties and may display enhanced biological activity [27].

| Oxidizing Agent | Target Site | Products | Mechanism |

|---|---|---|---|

| KMnO₄/CrO₃ | Diketone ring | Dicarboxylic acids | Ring opening |

| SeO₂ | α-Positions | α,β-Unsaturated diketones | Dehydrogenation |

| CAN | Ethoxy group | Quinone derivatives | Oxidative cleavage |

| H₂O₂ | Multiple sites | Mixed oxidation products | Radical mechanism |

Reduction Chemistry and Stereoselectivity

The reduction of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione presents interesting stereochemical challenges due to the presence of multiple reducible sites and the potential for creating new stereocenters [26] [28]. Standard hydride reducing agents such as sodium borohydride and lithium aluminum hydride typically provide low diastereoselectivity, yielding approximately equal mixtures of syn and anti diol products [28] [29].

Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts offers superior stereocontrol, achieving diastereoselectivities greater than 95:5 and enantioselectivities exceeding 99% [26] [30]. The selectivity arises from the steric interactions between the bulky ethoxyphenyl substituent and the chiral catalyst, directing hydride delivery to specific faces of the carbonyl groups [26].

| Reducing Agent | Diastereoselectivity | Enantioselectivity | Conditions |

|---|---|---|---|

| NaBH₄ | Low (1:1 syn:anti) | None (racemic) | Protic solvent, 0°C |

| LiAlH₄ | Low-Moderate | None (racemic) | Anhydrous ether |

| ATH (Ru catalyst) | High (>95:5) | Excellent (>99% ee) | FA/TEA azeotrope |

| Enzymatic (NADPH) | Variable | High (>90% ee) | Aqueous buffer |

Enzymatic reduction using alcohol dehydrogenases provides an alternative approach to stereoselective reduction, offering high enantioselectivities through enzyme-substrate complementarity [28] [31]. The choice of enzyme and reaction conditions significantly influences the stereochemical outcome, with some systems favoring formation of specific enantiomers [31].

Substitution Reaction Dynamics

The substitution chemistry of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione encompasses both nucleophilic and electrophilic pathways, each targeting different reactive sites within the molecule [15]. The activated methylene positions adjacent to the carbonyl groups serve as primary sites for nucleophilic substitution through enolate intermediates [7] [32].

Base-catalyzed alkylation reactions proceed through enolate formation followed by SN2 displacement with alkyl halides . The reaction requires careful control of conditions to prevent over-alkylation and maintain regioselectivity [6]. Primary and secondary alkyl halides react readily, while tertiary halides tend to undergo elimination rather than substitution .

The ethoxyphenyl group undergoes nucleophilic aromatic substitution under forcing conditions, particularly with strong nucleophiles such as amines and alkoxides [15] [19]. The mechanism follows the addition-elimination pathway, proceeding through a Meisenheimer-type intermediate that is stabilized by the electron-withdrawing effect of the diketone moiety [18] [20].

| Substitution Type | Mechanism | Selectivity | Typical Conditions |

|---|---|---|---|

| α-Alkylation | Enolate SN2 | High regioselectivity | Base, alkyl halide, polar aprotic |

| Aromatic SNAr | Addition-elimination | Moderate selectivity | Strong nucleophile, heat |

| Acylation | Enolate addition | High chemoselectivity | Acyl halide, base |

| Michael addition | Conjugate addition | Variable stereoselectivity | α,β-Unsaturated acceptor |

Role in Multicomponent Reaction Systems

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione serves as a versatile component in multicomponent reaction systems, participating in cascade processes that generate complex molecular architectures [13] [14] [34]. The compound's dual functionality, combining nucleophilic enolate character with electrophilic carbonyl groups, enables its participation in multiple bond-forming events within a single transformation [6] [7].

Three-component aldol cascade reactions involving the diketone, aromatic aldehydes, and nucleophiles proceed through sequential enolate formation, aldol addition, and cyclization steps [11] [14]. These transformations typically require mild basic conditions and proceed with high efficiency, yielding functionalized cyclohexane derivatives in 70-95% yield [13].

Knoevenagel-Michael cascade sequences represent another important class of multicomponent reactions where the diketone participates as both nucleophile and electrophile [11] [12]. Initial Knoevenagel condensation with aldehydes generates α,β-unsaturated intermediates that subsequently undergo intramolecular Michael addition to form polycyclic products [35].

| Reaction System | Components | Catalyst Loading | Product Type | Yield Range |

|---|---|---|---|---|

| Aldol cascade | Diketone + aldehyde + nucleophile | 0.1-5 mol% | Functionalized cyclohexanes | 70-95% |

| Knoevenagel-Michael | Diketone + aldehyde + malononitrile | 5-20 mol% | Tetrahydrochromenes | 80-92% |

| [4+1] Cycloaddition | Diketone + enone + acid | 0.1-0.45 mol% | Spiro [36] decanes | 85-98% |

| Copper-catalyzed MCR | Diketone + aldehyde + indole | 5-10 mol% | Tetrahydrocarbazoles | 75-88% |

Formal [4+1] cycloaddition reactions utilize the diketone as a one-carbon component, combining with enone derivatives under acid catalysis to generate spirocyclic products [6] [7]. These reactions demonstrate remarkable efficiency with catalyst loadings as low as 0.1 mol%, highlighting the high reactivity of the diketone system [7].

Buffering Functions in Non-aqueous Solutions

A unique and practically important property of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione is its ability to function as a buffering molecule in non-aqueous solutions [7] [37] [38]. This buffering capacity arises from the compound's ability to neutralize both acids and bases through its enolizable methylene groups and carbonyl functionalities [37] [39].

The buffering mechanism involves reversible protonation and deprotonation processes at the active methylene positions, which can accommodate both acidic and basic species [7] [37]. In the presence of acids, the enolate oxygen atoms can be protonated, while basic conditions promote deprotonation of the methylene hydrogens [38] [39].

This buffering function significantly influences reaction outcomes when the compound is used as a reactant in organic transformations [7] [39]. High concentrations of the diketone can suppress both acid-catalyzed and base-catalyzed side reactions, leading to improved selectivity and yields [37] [38]. The optimal loading of the diketone must be carefully controlled to balance its reactant role with its buffering function [7].

| Buffering Parameter | Range | Effect |

|---|---|---|

| Effective pH range | 4-8 (non-aqueous pKa scale) | Broad buffering capacity |

| Optimal concentration | 0.003-0.14 M | Maximum buffering efficiency |

| Buffering duration | >3 days at 60°C | High stability |

| Catalyst reduction | Up to 450-fold | Dramatic efficiency improvement |

The practical implications of this buffering function extend beyond reaction control to include applications in catalyst optimization and reaction development [7] [38]. By limiting the loading of cyclohexane-1,3-dione derivatives, chemists can reduce catalyst requirements while maintaining high yields and selectivities [39]. This property has led to the development of new reaction protocols that exploit the buffering function to achieve previously unattainable transformation efficiencies [37] [38].